tert-Butyllithium

Übersicht

Beschreibung

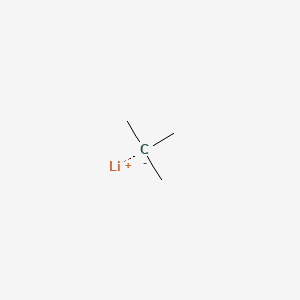

tert-Butyllithium is a chemical compound with the formula (CH₃)₃CLi. It is an organolithium reagent widely used in organic synthesis due to its strong basicity and nucleophilicity. This compound is highly reactive and pyrophoric, meaning it can spontaneously ignite upon exposure to air. It is typically handled in solution form, often in hydrocarbons like pentane.

Vorbereitungsmethoden

tert-Butyllithium is commercially produced by the reaction of tert-butyl chloride with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:

(CH₃)₃CCl+2Li→(CH₃)₃CLi+LiCl

This method involves the reductive lithiation of alkyl chlorides, where an electron from a lithium atom enters the C–Cl σ* orbital, leading to the cleavage of the C–Cl bond and formation of the organolithium compound .

Analyse Chemischer Reaktionen

Deprotonation Reactions

tert-Butyllithium excels in deprotonating weakly acidic C–H bonds, enabling the synthesis of lithium amides, enolates, and other stabilized anions.

Reaction with Amines

tert-Butyllithium reacts with amines to form lithium amides. For example, lithiation of tert-butylamine produces lithium tert-butyl amide and isobutane :

Deprotonation of Ethers and Alcohols

-

Tetrahydrofuran (THF) : At low temperatures, t-BuLi deprotonates THF, leading to ring-opening reactions and enolate formation .

-

Allyl Alcohols : Double deprotonation of allyl alcohol yields dilithiated species, useful in cascade reactions .

Lithium–Halogen Exchange

tert-Butyllithium facilitates halogen-lithium exchange, a critical step in forming carbon-carbon bonds.

| Substrate | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Alkyl Halides | Alkyllithium Reagent | −78°C in Hydrocarbons | 85–95 | |

| Aryl Halides | Aryllithium Species | −40°C in Et₂O | 70–80 |

For example, reaction with chlorobenzene generates phenyllithium :

Reactivity with Solvents

tert-Butyllithium’s stability varies significantly with solvent choice:

| Solvent | Half-Life (0°C) | Degradation Pathway |

|---|---|---|

| Diethyl Ether | 60 minutes | Slow decomposition to Li alkoxides |

| THF | 40 minutes (−20°C) | Rapid ring-opening reactions |

| Pentane | Stable | Minimal interaction |

In pentane, t-BuLi selectively cleaves allyl ethers via an S<sub>N</sub>2′ mechanism, yielding alcohols :

Reactions with Oxygen and Water

tert-Butyllithium is pyrophoric, reacting violently with air and moisture:

Structural and Mechanistic Insights

-

Aggregation State : Exists as a tetramer in hydrocarbons, with a cubane-like Li<sub>4</sub> core . Dissociation into dimers requires significant energy (ΔH = 24 kcal/mol) .

-

Lewis Base Effects : Phosphoramides (e.g., TPPA) shift equilibria to triple ion pairs, enabling remote C–H lithiation in THF and chromanes .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Deprotonation Reactions

Tert-Butyllithium is renowned for its ability to deprotonate weak acids, including alcohols and amines. This property allows it to generate carbanions, which can be further utilized in synthesis. For instance, it can deprotonate allyl alcohol to yield a reactive allylic anion, which can then undergo various nucleophilic substitutions or additions .

Lithium-Halogen Exchange

this compound facilitates lithium-halogen exchange reactions, enabling the conversion of alkyl halides into lithium derivatives. This process is crucial for the synthesis of complex organic molecules, as it allows for the introduction of various functional groups .

Formation of Organometallic Compounds

The compound is instrumental in the preparation of organometallic compounds. For example, it can be used to form lithiated species that react with electrophiles to create new carbon-carbon bonds. This application is vital in constructing complex molecular architectures in pharmaceuticals and agrochemicals .

Polymer Chemistry

This compound serves as a key initiator in anionic polymerization processes. It is particularly effective in synthesizing living polymers, where control over molecular weight and architecture is critical. The ability to initiate polymerization without terminating reactions allows for the creation of block copolymers and other advanced materials .

Case Studies

Case Study 1: Synthesis of Mastigophorene A

In a study published in Angewandte Chemie, this compound was employed in a palladium-catalyzed dimerization reaction that facilitated the asymmetric total synthesis of mastigophorene A. This application highlights its role in complex natural product synthesis, showcasing its utility beyond simple reactions .

Case Study 2: Lithiation Protocols

A protocol developed for safe lithiation reactions using this compound emphasizes its application in generating lithiated intermediates under controlled conditions. This research underscores the importance of safety measures when handling such reactive compounds .

Safety Considerations

Due to its pyrophoric nature, this compound poses significant safety risks, including spontaneous ignition upon exposure to air or moisture. Laboratory accidents involving this compound have led to increased scrutiny regarding lab safety protocols and handling procedures . Researchers are encouraged to conduct reactions under inert atmospheres and utilize proper personal protective equipment.

Summary Table of Applications

| Application | Description |

|---|---|

| Deprotonation Reactions | Generates carbanions from weak acids for further synthetic transformations |

| Lithium-Halogen Exchange | Converts alkyl halides into lithium derivatives |

| Organometallic Compound Formation | Creates new carbon-carbon bonds through reactions with electrophiles |

| Anionic Polymerization Initiator | Initiates living polymerization for advanced material synthesis |

| Natural Product Synthesis | Used in complex syntheses like mastigophorene A |

Wirkmechanismus

The mechanism of action of tert-Butyllithium involves its strong basicity and nucleophilicity. The lithium-carbon bond in this compound is highly polarized, with about 40 percent ionic character. This polarization allows the molecule to react as a carbanion, making it highly reactive towards electrophiles. The compound can deprotonate a wide range of carbon acids, facilitating various organic transformations .

Vergleich Mit ähnlichen Verbindungen

tert-Butyllithium is compared with other organolithium compounds such as n-butyllithium and sec-butyllithium. Unlike n-butyllithium, which exists as both a hexamer and a tetramer, this compound exists exclusively as a tetramer with a cubane structure. This unique structure contributes to its distinct reactivity and stability. Similar compounds include:

n-Butyllithium: Used for similar deprotonation and lithium-halogen exchange reactions but differs in aggregation and reactivity.

sec-Butyllithium: Also used in organic synthesis but has different steric and electronic properties compared to this compound

Biologische Aktivität

tert-Butyllithium (t-BuLi) is a highly reactive organolithium compound widely used in organic synthesis, particularly for deprotonation and lithiation reactions. Its biological activity, while not as extensively studied as its chemical properties, presents significant implications in pharmacology and toxicology. This article delves into the biological activity of this compound, examining its effects on cellular systems, safety concerns, and relevant case studies.

This compound is characterized by its pyrophoric nature, meaning it ignites spontaneously in air. This property necessitates careful handling under inert conditions to prevent accidents. In terms of reactivity, t-BuLi acts as a strong base and nucleophile, making it useful in various synthetic pathways, including the formation of carbon-carbon bonds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHLi |

| Molecular Weight | 64.09 g/mol |

| Density | 0.77 g/cm³ |

| Boiling Point | 70 °C |

| Flash Point | -20 °C |

| Solubility | Soluble in hydrocarbons |

Anticancer Potential

Recent studies have explored the potential anticancer properties of compounds synthesized using this compound. For instance, a study indicated that tert-butyl esters derived from L-γ-methyleneglutamic acid amides demonstrated inhibitory effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. However, these compounds were found to be less potent than established treatments like tamoxifen .

Cytotoxicity and Safety Concerns

The biological activity of this compound is accompanied by significant safety concerns due to its toxicity. Reports indicate that exposure can lead to severe skin burns and respiratory issues. A notable case involved a laboratory accident where a researcher suffered fatal injuries due to a fire caused by t-BuLi igniting upon exposure to air . This incident has raised awareness about the need for stringent safety protocols when handling such hazardous materials.

Case Study 1: Laboratory Accident at UCLA

In December 2008, Sheri Sangji, a research assistant at UCLA, suffered fatal injuries while handling this compound. The incident occurred when she attempted to transfer t-BuLi using a plastic syringe, which led to a flash fire. Investigations revealed that proper safety measures were not followed, highlighting the critical need for training and protective equipment when working with pyrophoric substances .

Case Study 2: Synthesis Protocols

A comprehensive protocol for safely conducting lithiation reactions using this compound has been developed. This protocol emphasizes the importance of using inert gas lines or glove boxes to minimize exposure risks. It details steps for synthesizing lithium tert-butyl amide while ensuring that researchers are equipped with appropriate personal protective equipment (PPE) .

Toxicological Profiles

The toxicological profile of this compound indicates potential risks associated with dermal exposure and inhalation. Studies categorize it as a respiratory sensitizer and highlight its carcinogenic potential based on animal studies .

Table 2: Toxicological Data for this compound

| Endpoint | Value |

|---|---|

| Dermal LD50 | < 100 mg/kg |

| Inhalation LC50 | < 0.5 mg/L |

| Carcinogenicity | Known/Presumed |

| Reproductive Toxicity | Known/Presumed |

Q & A

Basic Research Questions

Q. What are the key chemical properties of tert-Butyllithium, and how do they influence its role as a strong base in organic synthesis?

tert-Butyllithium (t-BuLi) is a highly reactive organolithium compound with a density of 0.69 g/mL and a boiling point of 36–40°C . Its strong basicity (pKa ~53) and nucleophilicity make it ideal for deprotonation reactions, lithium-halogen exchanges, and initiating polymerization. For example, it reacts with vinyl bromides to generate vinyllithium intermediates at temperatures below −110°C, enabling stereoselective syntheses of allylic alcohols and α,β-unsaturated carbonyl compounds . Its reactivity is solvent-dependent, with pentane and tetrahydrofuran (THF) commonly used to stabilize its solutions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

t-BuLi is pyrophoric and reacts violently with air, moisture, and common solvents like water or alcohols. Safe handling requires:

- Air-free techniques : Use Schlenk lines or gloveboxes for transfers via cannula or syringes (never exceeding 2/3 syringe capacity) .

- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves (EN 374 standard), and face shields .

- Quenching : Excess reagent must be neutralized with isopropanol or ethanol under inert atmospheres before disposal .

Q. How is this compound typically employed in lithium-halogen exchange reactions?

t-BuLi facilitates lithium-halogen exchanges to generate organolithium intermediates. For instance, reacting 1,2-dibromobenzene with t-BuLi and trimethylsilyltriflate at −78°C produces 1,2-bis(trimethylsilyl)benzene, bypassing the formation of 1,2-dilithiobenzene . Key parameters include low temperatures (−78°C to −110°C), anhydrous solvents (e.g., THF), and stoichiometric control to avoid side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated deprotonation to achieve regioselectivity in polyfunctional substrates?

Regioselectivity depends on solvent polarity, temperature, and substrate steric effects. For example:

- In THF, t-BuLi preferentially deprotonates less hindered acidic protons (e.g., terminal alkynes over internal ones).

- Lower temperatures (−110°C) enhance selectivity in cyclic systems, as seen in the alkylation of cycloalkenyllithium compounds with iodomethane .

- Kinetic vs. thermodynamic control: Prolonged reaction times may shift selectivity toward thermodynamically stable products.

Q. What experimental strategies resolve contradictions in reported yields for this compound reactions across studies?

Discrepancies often arise from:

- Impurity profiles : Trace moisture or oxygen degrades t-BuLi. Titration (e.g., using diphenylacetic acid) ensures reagent quality .

- Solvent effects : Hexane vs. THF alters reactivity; e.g., THF accelerates deprotonation but may promote side reactions .

- Characterization methods : NMR or GC-MS analysis of intermediates (e.g., vinyllithium species) clarifies reaction pathways .

Q. How can this compound be integrated into multistep syntheses of complex molecules, such as natural products or pharmaceuticals?

Case Study: In the synthesis of Syk kinase inhibitors, t-BuLi mediates the lithiation of 2-bromobiphenyl at −78°C, followed by quenching with electrophiles to install functional groups . Challenges include:

- Sequential reactivity : Protect sensitive functionalities (e.g., esters) during lithiation.

- Scalability : Cannula transfers and continuous flow systems minimize safety risks in large-scale reactions .

Q. Methodological Recommendations

- Reagent Handling : Use flame-dried glassware and nitrogen atmospheres for all transfers .

- Data Validation : Cross-reference results with multiple characterization techniques (e.g., XRD for crystallized intermediates) .

- Safety Compliance : Adhere to EN 374 standards for gloves and maintain emergency protocols (e.g., 0532-83889090 for Aladdin-related incidents) .

Eigenschaften

IUPAC Name |

lithium;2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJFKNSINUCEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[C-](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883457 | |

| Record name | Lithium, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

15% n-pentane solution: Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | tert-Butyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-19-4 | |

| Record name | tert-Butyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.